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Compound of Interest

Compound Name: Cinnamamide, N-(benzyloxy)-

Cat. No.: B1637673

Executive Summary

N-alkoxy cinnamamides represent a specialized subclass of cinnamoyl derivatives where the
amide nitrogen is substituted with an alkoxy group (-OR). Unlike their N-alkyl counterparts, the
presence of the N-O bond significantly alters the physicochemical profile, enhancing
lipophilicity and metabolic stability against amidases. This scaffold exhibits dual-utility: primarily
as a potent herbicidal pharmacophore (targeting ACCase or photosynthetic pathways) and
secondarily as a CNS-active prodrug/bioisostere in anticonvulsant research. This guide details
the synthetic architecture and SAR logic required to optimize this class for biological efficacy.

Part 1: Structural Architecture & Pharmacophore
Analysis

The N-alkoxy cinnamamide scaffold functions as a "Michael Acceptor” system modulated by
the N-alkoxy "tail." The structure is divided into three critical zones for optimization:

The Warhead (Linker Region)
o Feature: The

-unsaturated carbonyl moiety.

e Function: Acts as an electrophile capable of covalent interactions with cysteine residues in
target enzymes (e.g., specific plant enzymes or CNS receptors).
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* SAR Rule: Retention of the double bond is critical. Saturation (dihydro- analogs) typically
abolishes activity. The (E)-isomer is thermodynamically more stable and generally more
biologically active than the (Z)-isomer due to steric planarity facilitating receptor binding.

The Electronic Tuner (Aryl Ring)
o Feature: Substituents on the phenyl ring.
e SAR Rule:
o Para-substitution: Electron-withdrawing groups (EWGS) like -Cl, -F, or -CF

at the para position enhance the electrophilicity of the
-carbon, increasing potency.

o Meta-substitution: Bulky groups here can improve selectivity but may reduce metabolic
stability if they are easily oxidized.

o Specific Motif: The 3,4-methylenedioxy motif (reminiscent of Antiepilepsirine) often confers
broad-spectrum biological activity.

The Lipophilic Modulator (N-Alkoxy Group)

e Feature: The N-O-R bond.

e Function: This is the defining feature. The oxygen atom reduces the basicity of the nitrogen,
making the amide proton (if present) more acidic (pKa ~8-9 vs ~16 for regular amides).

e SAR Rule:
o N-Methoxy (-OMe): Optimal for balancing permeability and solubility.

o N-Ethoxy/Propoxy: Increasing chain length increases LogP (lipophilicity) but may introduce
steric clashes in tight binding pockets.

o Stability: The N-alkoxy group blocks standard amidase degradation, extending half-life in

Vivo.
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Part 2: Synthetic Methodology
Protocol: Synthesis of N-Methoxycinnamamide

Objective: To synthesize N-methoxycinnamamide via acylation of O-methylhydroxylamine. This
protocol is designed to minimize side reactions like O-acylation.

Reagents:

e Cinnamoyl chloride (1.0 equiv)

o O-Methylhydroxylamine hydrochloride (1.1 equiv)
o Pyridine or Triethylamine (2.2 equiv)

e Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:

o Preparation: Purge a round-bottom flask with nitrogen. Dissolve O-methylhydroxylamine
hydrochloride (1.1 equiv) in anhydrous DCM.

o Base Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (2.2 equiv) dropwise.
Note: The first equivalent neutralizes the HCI salt; the second acts as the proton scavenger
for the reaction.

o Acylation: Dissolve cinnamoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this
solution dropwise to the reaction mixture at 0°C over 20 minutes.

o Critical Control: Maintain temperature <5°C to prevent di-acylation or polymerization.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Mobile phase: Hexane/EtOAc 3:1).

o Workup:
o Wash the organic layer with 1N HCI (2x) to remove pyridine.

o Wash with saturated NaHCO

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1637673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

to remove unreacted acid.

o Wash with brine, dry over anhydrous MgSO

, and concentrate in vacuo.

« Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Visualization: Synthesis Workflow

Reagents:

Cinnamoyl Chloride +
O-Methylhydroxylamine HCI

Activation (0°C):
Add Pyridine/TEA in DCM

l

Acylation:
Dropwise addition of Acid Chloride

No (Stir longer)

TLC Check:
Is SM consumed?

Workup:
1. HCI Wash (Remove Base)
2. NaHCO3 Wash (Remove Acid)

Final Product:
N-Methoxycinnamamide
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Caption: Step-by-step synthesis of N-methoxycinnamamide via acyl chloride coupling.

Part 3: Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of structural modifications on biological activity

(normalized relative potency).

Structural Redi Effect on Biological Impact
egion
Modification = Lipophilicity (LogP) (General)
Unsubstituted (H) Ring Baseline Moderate Activity
) ) Increased Potency
4-Cl/ 4-F Ring High ]
(Metabolic block)
] ] High Potency (Broad
3,4-Methylenedioxy Ring Moderate
spectrum)
Variable (Often
4-OMe (Methoxy) Ring Moderate reduced efficacy vs
Halogens)
] Pro-drug / Metal
N-OH (Hydroxy) Amide Low
Chelator
] Optimal (Stable,
N-OMe (Methoxy) Amide Moderate
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Double Bond
) Linker No Change (Michael acceptor
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Visualization: SAR Logic Map
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Region A: Phenyl Ring Best: 4-Cl, 4-F, 4-CF3
(Electronic Tuning) (EWG enhances reactivity)

N-Alkoxy Cinnamamide Region B: Linker Must be Unsaturated (C=C)
Scaffold (Michael Acceptor) (E)-isomer preferred

Region C: Amide N N-OMe is Optimal
N-OH is metabolic hotspot

Click to download full resolution via product page

Caption: SAR map illustrating the three critical pharmacophores: Electronic Tuning, Warhead,
and Lipophilic Modulator.

Part 4: Biological Evaluation & Mechanism[1][2]
Herbicidal Activity (Primary Application)

N-alkoxy cinnamamides are potent inhibitors of plant growth.

e Mechanism: They often act by inhibiting ACCase (Acetyl-CoA carboxylase) or disrupting cell
membrane permeability in weeds (e.g., Digitaria sanguinalis).

e Protocol (Greenhouse Pot Test):
o Spray emulsion of compound (10-100 mg/L) on target weeds at the 3-leaf stage.
o Monitor chlorophyll content and fresh weight reduction after 14 days.

o Compare against standard herbicides (e.g., Quizalofop-p-ethyl).[1]

Anticonvulsant Potential (Secondary Application)

While less common than N-alkyl derivatives, N-alkoxy analogs serve as bioisosteres.

e Mechanism: Modulation of voltage-gated sodium channels or GABA-A receptors. The N-
methoxy group prevents rapid hydrolysis, potentially crossing the Blood-Brain Barrier (BBB)
more effectively than the free acid.
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e Protocol (MES Test):
o Administer compound (i.p.) to mice.
o Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.
o Endpoint: Protection against tonic hindlimb extension.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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